Brasilicardin A

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

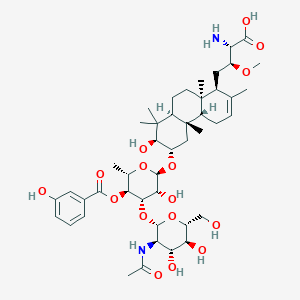

Brasilicardin A, also known as this compound, is a useful research compound. Its molecular formula is C45H68N2O16 and its molecular weight is 893 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Immunosuppressive Properties

Mechanism of Action:

Brasilicardin A functions primarily as an immunosuppressant by inhibiting the amino acid transporter system L, which is crucial for the uptake of essential amino acids in activated T cells. This inhibition leads to a depletion of essential amino acids, triggering integrated stress responses that ultimately inhibit T cell proliferation. In vitro studies have shown that this compound has an impressive potency, with an IC50 value of approximately 0.057 μg/mL (63.8 nM), surpassing that of cyclosporin A (0.15 μg/mL) by about threefold .

Clinical Relevance:

The current landscape of immunosuppressive therapy for organ transplantation is marked by the need for drugs that minimize side effects while maximizing efficacy. This compound shows promise in addressing these needs due to its lower toxicity profile compared to traditional agents like cyclosporin and tacrolimus. Preclinical evaluations indicate that intravenous administration of this compound at doses up to 100 mg/kg did not result in observable toxicity in mice .

Cancer Therapeutics

Antiproliferative Activity:

Recent studies have highlighted this compound's potential as an anticancer agent, particularly against malignant glioma cell lines. In comparative assays, this compound demonstrated an IC50 value of 0.13 μM, significantly outperforming standard LAT1 inhibitors like JPH203 (IC50 15.0 μM) . This suggests that this compound could be developed further as a targeted therapy for certain cancers.

Development of Derivatives:

The ability to produce derivatives of this compound through semi-synthetic methods enhances its therapeutic potential. The identification and characterization of new congeners, such as Brasilicardin G, provide opportunities for structure-activity relationship studies aimed at optimizing pharmacological properties .

Production Challenges and Solutions

Synthesis and Yield:

One major challenge in the application of this compound is its low natural yield from Nocardia terpenica, which limits accessibility for research and clinical use. Recent advances in genetic engineering have enabled the heterologous expression of the brasilicardin biosynthetic gene cluster in non-pathogenic bacterial strains like Amycolatopsis japonicum. This method has significantly improved production yields, facilitating gram-scale synthesis necessary for further research and development .

Case Studies and Research Findings

Propiedades

Fórmula molecular |

C45H68N2O16 |

|---|---|

Peso molecular |

893 g/mol |

Nombre IUPAC |

(2S,3S)-4-[(1S,4aS,4bS,6S,7S,8aS,10aS)-6-[(2S,3R,4S,5S,6S)-4-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxy-5-(3-hydroxybenzoyl)oxy-6-methyloxan-2-yl]oxy-7-hydroxy-2,4b,8,8,10a-pentamethyl-4,4a,5,6,7,8a,9,10-octahydro-1H-phenanthren-1-yl]-2-amino-3-methoxybutanoic acid |

InChI |

InChI=1S/C45H68N2O16/c1-20-12-13-30-44(6,25(20)17-26(58-8)31(46)39(55)56)15-14-29-43(4,5)38(54)27(18-45(29,30)7)60-42-35(53)37(36(21(2)59-42)62-40(57)23-10-9-11-24(50)16-23)63-41-32(47-22(3)49)34(52)33(51)28(19-48)61-41/h9-12,16,21,25-38,41-42,48,50-54H,13-15,17-19,46H2,1-8H3,(H,47,49)(H,55,56)/t21-,25-,26-,27-,28+,29+,30-,31-,32+,33+,34+,35+,36-,37-,38+,41-,42-,44-,45+/m0/s1 |

Clave InChI |

SAZHWKBRJJLWKC-AWWLABOASA-N |

SMILES isomérico |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2C[C@@]3([C@H](CC[C@@]4([C@@H]3CC=C([C@@H]4C[C@@H]([C@@H](C(=O)O)N)OC)C)C)C([C@@H]2O)(C)C)C)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)NC(=O)C)OC(=O)C6=CC(=CC=C6)O |

SMILES canónico |

CC1C(C(C(C(O1)OC2CC3(C(CCC4(C3CC=C(C4CC(C(C(=O)O)N)OC)C)C)C(C2O)(C)C)C)O)OC5C(C(C(C(O5)CO)O)O)NC(=O)C)OC(=O)C6=CC(=CC=C6)O |

Sinónimos |

brasilicardin A |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.